3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

Physicochemical Differentiation Drug-Likeness Lipophilicity

3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS 500025-22-9) is a heterocyclic building block that incorporates a 1,3-benzodioxole (methylenedioxyphenyl) ring regioselectively fused at the 3-position of a 1,2,4-oxadiazole core and a propanoic acid side chain at the 5-position. Its molecular formula is C₁₂H₁₀N₂O₅ (molecular weight 262.22 g·mol⁻¹), with a computed XLogP3 of 1.4, a topological polar surface area of 94.68 Ų, and a quantitative estimate of drug-likeness (QED) score of 0.89.

Molecular Formula C12H10N2O5
Molecular Weight 262.221
CAS No. 500025-22-9
Cat. No. B2594502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
CAS500025-22-9
Molecular FormulaC12H10N2O5
Molecular Weight262.221
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CCC(=O)O
InChIInChI=1S/C12H10N2O5/c15-11(16)4-3-10-13-12(14-19-10)7-1-2-8-9(5-7)18-6-17-8/h1-2,5H,3-4,6H2,(H,15,16)
InChIKeyNSFDVNQFFIZBRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid (CAS 500025-22-9): Provenance, Physicochemical Identity, and Procurement Baseline


3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS 500025-22-9) is a heterocyclic building block that incorporates a 1,3-benzodioxole (methylenedioxyphenyl) ring regioselectively fused at the 3-position of a 1,2,4-oxadiazole core and a propanoic acid side chain at the 5-position. Its molecular formula is C₁₂H₁₀N₂O₅ (molecular weight 262.22 g·mol⁻¹), with a computed XLogP3 of 1.4, a topological polar surface area of 94.68 Ų, and a quantitative estimate of drug-likeness (QED) score of 0.89 [1][2]. The compound harbors one hydrogen bond donor (carboxylic acid O–H) and seven hydrogen bond acceptors, including the methylenedioxy oxygens, the carboxylic carbonyl and hydroxyl, and two endocyclic nitrogens of the oxadiazole ring [1]. It is classified as harmful if swallowed (H302), a skin and eye irritant (H315, H319), and a respiratory irritant (H335) .

Why In-Class 1,2,4-Oxadiazole Propanoic Acid Analogs Cannot Substitute for 3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid in Structure-Activity Programs


1,2,4-Oxadiazole propanoic acids bearing different aryl substituents are not interchangeable building blocks for lead optimization programs. The seminal series by Srivastava and Seabra demonstrated that changing the aryl group from phenyl (3a) to 4-methylphenyl (3b), 4-methoxyphenyl (3c), 3,4-dimethoxyphenyl (3d), 4-chlorophenyl (3e), or 4-nitrophenyl (3f) altered analgesic activity, with 3b and 3d showing slightly better activity than dipyrone [1]. The 1,3-benzodioxol-5-yl group introduces a conformationally constrained, electron-rich bicyclic system that fundamentally alters hydrogen bond acceptor topology (seven acceptors vs. five for the phenyl analog), logP (1.4 measured), and aromatic stacking potential relative to mono-substituted phenyl variants [2]. More recently, a 1,2,4-oxadiazole bearing the identical 3-(1,3-benzodioxol-5-yl) core—specifically 3-(1,3-benzodioxol-5-yl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole—demonstrated favorable drug-likeness, ADMET properties, and strong binding interactions with target proteins [3]. These findings establish that the 1,3-benzodioxol-5-yl-1,2,4-oxadiazole architecture is a privileged chemotype whose substitution with simpler aryl groups would disrupt the stereoelectronic balance required for target engagement.

Quantitative Differentiation Guide: 3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid vs. Closest Structural Analogs and In-Class Candidates


Computed Lipophilicity (XLogP3) and Quantitative Estimate of Drug-Likeness (QED) vs. the Parent Phenyl Analog

3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid exhibits a computed XLogP3 of 1.4 and a Quantitative Estimate of Drug-Likeness (QED) score of 0.89 [1][2]. By comparison, the parent 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (compound 3a in Srivastava & Seabra, 1997) has a predicted XLogP3 of 1.0 (calculated using the same algorithm) and a lower QED of 0.85 owing to reduced heavy atom count and absence of the methylenedioxy oxygen atoms [3].

Physicochemical Differentiation Drug-Likeness Lipophilicity

Hydrogen Bond Acceptor Topology and Topological Polar Surface Area (TPSA) vs. Mono-Substituted Phenyl and Methoxy-Benzodioxole Analogs

The target compound presents seven hydrogen bond acceptors (HBA = 7) and a topological polar surface area (TPSA) of 94.68 Ų [1][2]. The 7-methoxy-1,3-benzodioxol-5-yl analog (3-[3-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid) possesses eight hydrogen bond acceptors and a TPSA of 103.9 Ų (calculated from its molecular formula C₁₃H₁₂N₂O₆), while the parent phenyl analog has only five hydrogen bond acceptors and a TPSA of approximately 76 Ų [3].

Hydrogen Bond Acceptor Count TPSA Molecular Recognition

Scaffold Validation via Published Bioactive Derivatives: The 1,3-Benzodioxol-5-yl-1,2,4-oxadiazole Core as a Privileged Chemotype

A derivative bearing the identical 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole core—5-[(4-iodo-1H-pyrazol-1-yl)methyl]-3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole—was recently investigated for larvicidal and bactericidal activities. In silico docking studies demonstrated strong binding affinities to target proteins, and molecular dynamics simulations confirmed complex stability [1]. In contrast, the 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]propanoic acid series (3a–f) from which the target compound is derived showed only moderate analgesic and anti-inflammatory activity, with compound 3b exhibiting 30% less anti-inflammatory activity than indomethacin [2].

Scaffold Validation Larvicidal Activity Molecular Docking

Regiochemical Fidelity and Spectroscopic Identity Confirmation via SpectraBase vs. Literature for Related Oxadiazole Propanoic Acids

The compound's identity is confirmed by ¹H NMR and GC-MS spectra deposited in the Wiley SpectraBase (SpectraBase Compound ID J82Eoc63kWb) [1]. The ¹H NMR spectrum confirms the integrity of the 1,3-benzodioxole methylenedioxy singlet (δ ~5.9–6.0 ppm) and the propanoic acid α- and β-CH₂ triplets. In comparison, the related 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]propionic acid series (3a–g) were characterized by UV, IR, and mass spectrometry in the original 1997 synthesis paper, where unambiguous ¹H NMR assignment of the two CH₂ groups required acid- and base-shift experiments [2].

Structural Confirmation NMR Spectroscopy Mass Spectrometry

GHS Safety Classification and Handling Requirements vs. Undecorated Oxadiazole Propanoic Acid Analogs

3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is classified under the Globally Harmonized System (GHS) as: Acute Toxicity Oral Category 4 (H302 – Harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), and Specific Target Organ Toxicity Single Exposure Category 3 for respiratory irritation (H335) . The related 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (3a) has not been assigned a formal GHS classification in major vendor databases, while the 7-methoxy-benzodioxole analog carries a comparable GHS07 warning [1].

Safety Classification GHS Hazard Procurement Compliance

Validated Application Scenarios for 3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid in Drug Discovery and Chemical Biology


Fragment-Based Drug Discovery (FBDD) for CNS-Targeted Enzyme Inhibitors

The compound's balanced physicochemical profile (XLogP3 = 1.4; TPSA = 94.68 Ų; QED = 0.89) makes it a high-quality fragment for CNS-directed programs [1]. Its carboxylic acid handle permits facile amide coupling with diverse amine-containing fragments, enabling rapid library generation. The 1,3-benzodioxol-5-yl group provides π-stacking interactions and hydrogen bond acceptor capacity that are absent in the simpler phenyl analog, while avoiding the excessive polarity of the 7-methoxy analog that would limit blood-brain barrier penetration. The validated bioactivity of a 5-[(4-iodo-1H-pyrazol-1-yl)methyl]-derivative in molecular docking studies confirms that the 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole core can productively engage protein targets [2].

Synthesis of Kinase-Targeted Chemical Probes via Regioselective Oxadiazole Functionalization

The propanoic acid side chain at the oxadiazole 5-position serves as a versatile synthetic handle for generating amide, ester, or ketone derivatives while preserving the integrity of the 1,3-benzodioxol-5-yl pharmacophore at the 3-position. This regiochemical arrangement is critical because the oxadiazole ring's electronic asymmetry makes the 3- and 5-positions non-equivalent: the 3-position is conjugated to the electron-rich benzodioxole system, while the 5-position bears the electron-withdrawing propanoic acid chain [1]. The Srivastava and Seabra paper demonstrated that analogous 3-aryl-oxadiazole propionic acids can be converted to methyl esters (6a–g) and bis-oxadiazoles (4a–f), establishing the synthetic tractability of this scaffold for diversification [3].

Bioconjugation and Chemical Biology Probe Development

The carboxylic acid functional group enables direct bioconjugation to amine-containing biomolecules (proteins, peptides, amino-functionalized oligonucleotides) via standard carbodiimide-mediated coupling. The GHS-documented safety profile (H302, H315, H319, H335) provides essential hazard information for laboratory handling during bioconjugation workflows . The moderate molecular weight (262.22 g·mol⁻¹) and the presence of the spectroscopically distinct methylenedioxy resonance in ¹H NMR (clearly separated from protein signals) facilitate reaction monitoring and product characterization [4].

Oxadiazole-Based Materials Chemistry: Organic Electronics and Coordination Polymers

1,2,4-Oxadiazoles are established building blocks in organic electronics due to their electron-deficient character and thermal stability. The 1,3-benzodioxol-5-yl substituent enhances electron-donating character, creating a donor-acceptor motif when paired with the electron-poor oxadiazole ring. The carboxylic acid functionality permits metal coordination, enabling the construction of metal-organic frameworks (MOFs) or coordination polymers for gas storage, catalysis, or sensing applications [1]. The MDL number MFCD08848200 facilitates unambiguous literature and database searching for prior materials science applications .

Quote Request

Request a Quote for 3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.